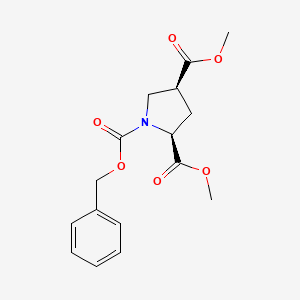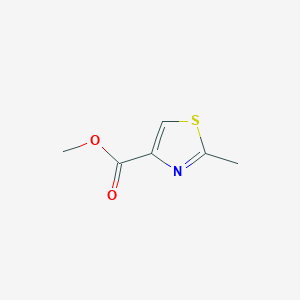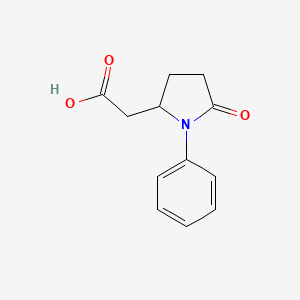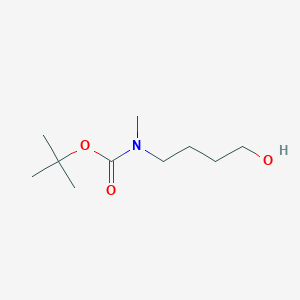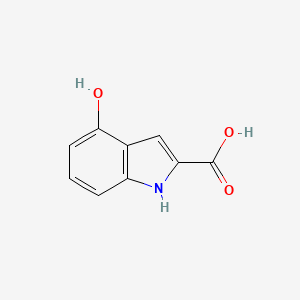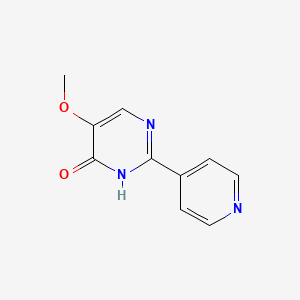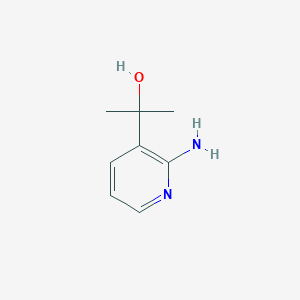
4-(3,4-Difluorophenyl)butanoic acid
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)butanoic acid is a chemical compound with the molecular weight of 200.18 . It is used as a building block in the synthesis of several organic compounds .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorophenyl)butanoic acid is represented by the InChI code1S/C10H10F2O2/c11-8-5-4-7 (6-9 (8)12)2-1-3-10 (13)14/h4-6H,1-3H2, (H,13,14) . This indicates the presence of carbon, hydrogen, fluorine, and oxygen atoms in the molecule. Chemical Reactions Analysis
4-(3,4-Difluorophenyl)butanoic acid can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
4-(3,4-Difluorophenyl)butanoic acid is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Application in Neurodegenerative Diseases Research
- Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid, also known as 4-Phenylbutyric acid (4-PBA), is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it is generally used in in vitro studies involving neuronal cells .
- Results or Outcomes: 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs). However, owing to the problematically high doses of 4-PBA currently required for therapeutic efficacy, the optimization of 4-PBA is crucial for its effective medicinal application .
Application in Organic Synthesis
- Summary of Application: 3,4-Difluorophenylboronic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, can be used as a reactant to prepare fluorinated biaryl derivatives .
- Methods of Application: This compound is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .
- Results or Outcomes: The specific results or outcomes were not detailed in the source. However, these reactions typically result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
Application in Drug Development
- Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid is used in the development of drugs . It is often used as a building block in the synthesis of more complex molecules .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
- Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the development of new drugs .
Application in Amino Acid Derivative Synthesis
- Summary of Application: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, is used in the synthesis of amino acid derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
- Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the synthesis of new amino acid derivatives .
Application in Chemical Storage
- Summary of Application: 4-(3,4-Difluorophenyl)butanoic acid is used in chemical storage . It is often stored in sealed, dry conditions at a temperature of 2-8°C .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally stored in sealed, dry conditions .
- Results or Outcomes: The specific results or outcomes were not detailed in the source . However, proper storage of this compound can ensure its stability and usability for future applications .
Application in Amino Acid Derivative Synthesis
- Summary of Application: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, a derivative of 4-(3,4-Difluorophenyl)butanoic acid, is used in the synthesis of amino acid derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source . However, it is generally used in various organic synthesis reactions .
- Results or Outcomes: The specific results or outcomes were not detailed in the source . However, the use of this compound can lead to the synthesis of new amino acid derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMKSWYCLPPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565334 | |
| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)butanoic acid | |
CAS RN |
136295-00-6 | |
| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





